molecular formula C23H27N3O4S2 B2495166 (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850909-05-6

(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2495166
CAS No.: 850909-05-6
M. Wt: 473.61
InChI Key: IPQKZMHOCHSXCT-WCWDXBQESA-N
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Description

(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H27N3O4S2 and its molecular weight is 473.61. The purity is usually 95%.
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Scientific Research Applications

Pharmacological and Biological Screening

  • The compound was included in the synthesis of bioactive molecules for screening their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These activities highlight its potential in therapeutic applications (Patel et al., 2009).

Antimicrobial Agents

  • A related structure was synthesized to create new 1,2,4-triazole derivatives containing the morpholine moiety, tested as antimicrobial agents. This suggests the utility of similar compounds in developing new antimicrobial solutions (Sahin et al., 2012).

Anticancer Properties

  • The compound was part of the synthesis of pro-apoptotic indapamide derivatives, demonstrating potential as anticancer agents. Specifically, one derivative showed significant growth inhibition in melanoma cell lines, indicating its potential in cancer treatment (Yılmaz et al., 2015).

Anti-Microbial Screening

  • Research included synthesizing novel compounds with similar structures for anti-microbial activity testing. These compounds demonstrated potential as biodynamic agents, supporting their use in antimicrobial applications (Jagtap et al., 2010).

Enzyme Inhibition Studies

  • The compound was part of studies synthesizing new derivatives for enzyme inhibition testing, including lipoxygenase, acetylcholinesterase, and α-glucosidase enzymes. These findings indicate its relevance in enzyme inhibition research, which is crucial for developing treatments for various diseases (Irshad et al., 2016).

Alkylation Reactions Study

  • Research on alkylation reactions of similar compounds contributes to the understanding of chemical processes, useful for various scientific applications (Rayes et al., 2010).

Cardiac Electrophysiological Activity

  • N-substituted imidazolylbenzamides, sharing structural similarities, were synthesized and tested for cardiac electrophysiological activity, indicating potential applications in cardiovascular medicine (Morgan et al., 1990).

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-5-26-20-11-6-15(2)12-21(20)31-23(26)24-22(27)18-7-9-19(10-8-18)32(28,29)25-13-16(3)30-17(4)14-25/h6-12,16-17H,5,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQKZMHOCHSXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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